1-cyclopropyl-3-ethynyl-1H-pyrazole

Catalog No.
S6471614
CAS No.
2624137-36-4
M.F
C8H8N2
M. Wt
132.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclopropyl-3-ethynyl-1H-pyrazole

CAS Number

2624137-36-4

Product Name

1-cyclopropyl-3-ethynyl-1H-pyrazole

Molecular Formula

C8H8N2

Molecular Weight

132.2
  • Organic synthesis

    The presence of the ethynyl group (C≡CH) suggests potential applications in click chemistry, a type of organic synthesis known for its efficiency and selectivity []. Click reactions involving alkynes (compounds with a C≡C bond) can be used to create complex molecules rapidly.

  • Medicinal chemistry

    The pyrazole ring is a common scaffold found in many biologically active molecules []. Further research is needed to determine if 1-cyclopropyl-3-ethynyl-1H-pyrazole possesses any medicinal properties.

  • Material science

    Ethynyl groups can participate in π-π stacking interactions, which are important for the formation of supramolecular structures []. These interactions can be used to design new materials with specific properties.

1-Cyclopropyl-3-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms at adjacent positions. This compound features a cyclopropyl group at the 1-position and an ethynyl group at the 3-position, making it part of the pyrazole family, known for its diverse chemical and biological properties. Its molecular formula is C8H8N2C_8H_8N_2 with a molecular weight of approximately 132.16 g/mol.

, including:

  • Oxidation: The compound can be oxidized using reagents like bromine or oxygen in solvents such as dimethyl sulfoxide (DMSO) to form various oxidized derivatives .
  • Reduction: Although less common, reduction reactions can modify functional groups within the compound using specific reducing agents.
  • Substitution: The ethynyl and cyclopropyl groups can be substituted through nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper .

Common reagents for these reactions include bromine for oxidation and hydrazine for condensation reactions, with major products depending on the specific conditions and reagents used.

Research indicates that 1-cyclopropyl-3-ethynyl-1H-pyrazole exhibits potential biological activities, particularly in antimicrobial and antifungal domains. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activity and influencing various biological processes. Studies have also explored its anticancer properties, suggesting that it may serve as a scaffold for developing novel therapeutic agents .

The synthesis of 1-cyclopropyl-3-ethynyl-1H-pyrazole typically involves several methods:

  • Cyclization Reactions: Common approaches include the cyclization of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes. This method is efficient and tolerates various functional groups .
  • One-Pot Multicomponent Reactions: These methods streamline the synthesis process, allowing for high yields and purity through catalytic processes and optimized reaction conditions .
  • Cyclocondensation: This involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles, which has been established for over a century but requires careful control to avoid regioisomer formation .

1-Cyclopropyl-3-ethynyl-1H-pyrazole has numerous applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Ongoing research aims to explore its therapeutic potential in treating various diseases.
  • Industry: Utilized in developing new materials and agrochemicals due to its unique properties.

The interaction mechanism of 1-cyclopropyl-3-ethynyl-1H-pyrazole involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The exact pathways may vary based on the application context, highlighting the compound's versatility in biological research and drug development .

Several compounds share structural similarities with 1-cyclopropyl-3-ethynyl-1H-pyrazole:

Compound NameKey DifferencesUnique Properties
3-Cyclopropyl-1H-pyrazoleLacks the ethynyl groupDifferent reactivity and applications
1-Cyclopropyl-3-ethyl-1H-pyrazoleEthyl group replaces ethynylAltered chemical properties
4-Methyl-1H-pyrazoleDifferent substitution patternVaried biological activities
5-Acetyl-1H-pyrazoleContains an acetyl groupDistinct reactivity profiles

The uniqueness of 1-cyclopropyl-3-ethynyl-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not found in these similar compounds. This makes it a valuable compound for various research and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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